![molecular formula C17H15N3O4 B2618867 2-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide CAS No. 851989-55-4](/img/structure/B2618867.png)

2-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

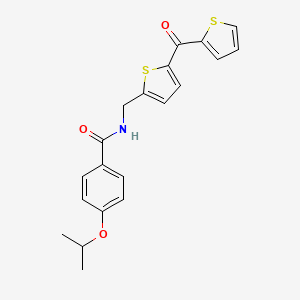

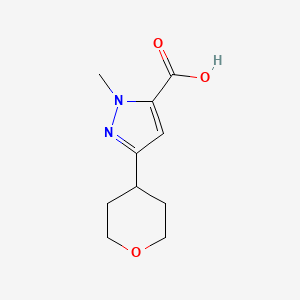

“2-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide” is a benzamide derivative . Benzamide derivatives have been synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria .

Synthesis Analysis

The synthesis of benzamide derivatives involves the reaction of 2-aminobenzoxazole with appropriate benzoyl isothiocyanate . The classical synthesis of oxazol-2 (3H)-one derivatives, which are part of the compound’s structure, requires high temperatures, metal catalysts, complex substrates, or multi-step reactions .Molecular Structure Analysis

The molecular structure of benzamide derivatives is confirmed by chemical tests, elemental (C, H, N, and S), and spectral (IR,1HNMR,13C NMR, and mass) analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives include a reaction of 2-aminobenzoxazole with benzoyl isothiocyanate . Additionally, the synthesis of oxazol-2 (3H)-one derivatives, a part of the compound’s structure, involves a tandem rearrangement/aziridination/ring-expansion reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be analyzed using spectroscopic techniques of FT-IR, 1H, 13C, and 31P-NMR . Thermal studies can be assigned using the Differential Scanning Calorimeter (DSC) and thermogravimetric analysis (TGA) .Scientific Research Applications

- Oxazol-2(3H)-ones play a significant role in organic synthesis and drug development. Traditionally, their synthesis required high temperatures, metal catalysts, complex substrates, or multi-step reactions. However, recent research has introduced a concise and efficient method for synthesizing oxazol-2(3H)-ones from readily available diazo compounds and sulfilimines. Notably, this reaction occurs in the absence of any catalyst or additive, making it scalable and environmentally friendly .

- Researchers have explored the preparation of gels using derivatives of this compound. For instance, 6-chloro-2-oxobenzo[d]oxazol-3(2H)-ylphosphonic dichloride was synthesized and used in the preparation of polyvinyl alcohol (PVA) gels. These gels exhibit controllable properties and find applications in drug delivery, tissue engineering, and other biomedical fields .

- A magnetic solid acid nanocatalyst, [Fe3O4@SiO2@Am-PPC-SO3H] , has been employed for the synthesis of benzoxazoles. This nanocatalyst facilitates the reaction between 2-aminophenol and aldehydes, resulting in high yields of benzoxazole derivatives. The catalyst is easily separable and reusable, making it valuable for sustainable catalysis .

Organic Synthesis and Drug Development

Materials Science and Polymer Chemistry

Catalysis and Nanocatalysts

Mechanism of Action

properties

IUPAC Name |

2-[3-(2-oxo-1,3-benzoxazol-3-yl)propanoylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c18-16(22)11-5-1-2-6-12(11)19-15(21)9-10-20-13-7-3-4-8-14(13)24-17(20)23/h1-8H,9-10H2,(H2,18,22)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHXEHBLJXFQOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)CCN2C3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-N-(4-ethoxyphenyl)-3-[1-(naphthalen-1-ylmethyl)indol-3-yl]prop-2-enamide](/img/structure/B2618784.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2618786.png)

![Methyl 6-bromo-2-methyl-5-[(4-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2618787.png)

![Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2618790.png)

![Methyl 6-acetyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2618800.png)

![4-Isopropyl-2-[(3-methoxybenzyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2618801.png)

![2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2618805.png)

![6'-amino-3'-ethyl-2-oxo-1-propyl-1,2-dihydro-2'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B2618806.png)